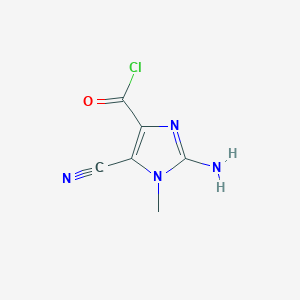
Dimethyl 2,2'-(hydrazine-1,2-diyl)diacetate
Vue d'ensemble
Description
Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate is a chemical compound with the molecular formula C6H12N2O4 It is known for its unique structure, which includes a hydrazine moiety linked to two acetate groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate can be synthesized through a one-pot reaction involving hydrazine and dimethyl oxalate. The reaction typically requires controlled conditions, including a specific temperature range and the presence of a catalyst to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate involves large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for efficiency and cost-effectiveness. The process may include steps such as purification through recrystallization and drying under vacuum to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of functionalized compounds .
Applications De Recherche Scientifique
Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Mécanisme D'action
The mechanism of action of Dimethyl 2,2’-(hydrazine-1,2-diyl)diacetate involves its interaction with molecular targets, such as enzymes and receptors. The compound can form covalent bonds with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in biological systems or chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Symmetrical Dimethylhydrazine: This compound has a similar hydrazine moiety but differs in its overall structure and reactivity.
Diethyl 2,2’-(hydrazine-1,2-diyl)diacetate: Similar in structure but with ethyl groups instead of methyl groups, leading to different chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry .
Propriétés
IUPAC Name |
methyl 2-[2-(2-methoxy-2-oxoethyl)hydrazinyl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2O4/c1-11-5(9)3-7-8-4-6(10)12-2/h7-8H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLSHSIABUSXGJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNNCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701177100 | |
| Record name | Acetic acid, 2,2′-(1,2-hydrazinediyl)bis-, 1,1′-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1338495-19-4 | |
| Record name | Acetic acid, 2,2′-(1,2-hydrazinediyl)bis-, 1,1′-dimethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-19-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acetic acid, 2,2′-(1,2-hydrazinediyl)bis-, 1,1′-dimethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701177100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![3,5-Bis[(4-methylphenyl)methylene]-4-piperidone hydrochloride; 4-Piperidione,3,5-bis[(4-methylphenyl)methylene] hydrochloride](/img/structure/B12820129.png)

![9-Methoxy-3-azaspiro[5.5]undecane](/img/structure/B12820139.png)
![4-[3-[(3,4-Dimethoxyphenyl)methyl]-4-methoxy-2-(methoxymethyl)butyl]-1,2-dimethoxybenzene](/img/structure/B12820144.png)

